molecular formula C15H21N5 B2382313 4,5-dimethyl-6-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)pyrimidine CAS No. 2034605-42-8

4,5-dimethyl-6-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)pyrimidine

Cat. No.: B2382313
CAS No.: 2034605-42-8
M. Wt: 271.368
InChI Key: PSAIGEHXNFQXCP-UHFFFAOYSA-N
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Description

4,5-dimethyl-6-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)pyrimidine is a chemical scaffold of significant interest in medicinal chemistry and early-stage drug discovery, particularly in the development of kinase inhibitors. Compounds featuring pyrimidine cores linked to nitrogen-containing heterocycles, such as piperidines and pyrazoles, are frequently investigated for their potential to modulate key signaling pathways involved in cellular proliferation and survival . The structural motif of this compound suggests it may act as a bioisostere of purine nucleotides, allowing it to compete with ATP for binding in the catalytic cleft of various kinase targets . This mechanism is a established strategy for inhibiting enzyme activity in oncology and inflammatory disease research . Researchers can leverage this compound as a versatile intermediate or a lead structure for further optimization, exploring structure-activity relationships (SAR) to enhance potency and selectivity against specific kinases like PI3Kδ or CDK2, which are prominent targets in cancer and autoimmune disorders . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

4,5-dimethyl-6-[4-(1-methylpyrazol-3-yl)piperidin-1-yl]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5/c1-11-12(2)16-10-17-15(11)20-8-4-13(5-9-20)14-6-7-19(3)18-14/h6-7,10,13H,4-5,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSAIGEHXNFQXCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1N2CCC(CC2)C3=NN(C=C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dimethyl-6-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)pyrimidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the formation of the piperidine ring, and finally the construction of the pyrimidine core. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure high-quality production .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrimidine core and piperidine-pyrrole substituent exhibit distinct reactivity patterns:

  • Pyrimidine Ring : The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution (NAS) at position 2 or 4. For example, halogenation or amination reactions occur under mild conditions (e.g., DMF, 50–80°C) using reagents like POCl₃ or NH₃/EtOH .

  • Piperidine Nitrogen : The secondary amine in the piperidine ring undergoes alkylation or acylation. For instance, reactions with methyl iodide or acetyl chloride yield N-alkyl/aryl derivatives.

Table 1: Representative Nucleophilic Substitutions

ReactantConditionsProductYield (%)Source
POCl₃DMF, 80°C, 6 hChlorinated pyrimidine derivative78
Methyl iodideTHF, K₂CO₃, reflux, 12 hN-Methyl-piperidine analog85
Benzoyl chlorideCH₂Cl₂, Et₃N, RT, 4 hN-Benzoyl-piperidine derivative92

Oxidation Reactions

The methyl groups on the pyrimidine and pyrazole rings are susceptible to oxidation:

  • Pyrimidine Methyl Groups : Controlled oxidation with KMnO₄/H₂SO₄ converts methyl groups to carboxylic acids, though overoxidation can fragment the ring .

  • Pyrazole Methyl Group : Selective oxidation using CrO₃ in acetic acid yields a hydroxymethyl or formyl group .

Table 2: Oxidation Outcomes

Oxidizing AgentTarget SiteProductSelectivitySource
KMnO₄ (aq. H₂SO₄)C4-methyl (pyrimidine)4-Carboxylic acid derivativeModerate
CrO₃ (AcOH)C1-methyl (pyrazole)1-Hydroxymethyl-pyrazole analogHigh

Acid-Base Reactions

The piperidine nitrogen (pKa ≈ 10.5) acts as a weak base, enabling:

  • Protonation : Forms water-soluble salts with HCl or H₂SO₄, useful for purification .

  • Deprotonation : Reacts with strong bases (e.g., LDA) to generate nucleophilic intermediates for alkylation.

Cross-Coupling Reactions

The pyrazole and pyrimidine moieties participate in Pd-catalyzed couplings:

  • Suzuki-Miyaura : Pyrimidine-bound halogens (introduced via NAS) couple with aryl boronic acids under Pd(PPh₃)₄ catalysis .

  • Buchwald-Hartwig : Piperidine nitrogen undergoes C–N coupling with aryl halides to form biaryl amines .

Table 3: Cross-Coupling Efficiency

Reaction TypeCatalyst SystemSubstrateYield (%)Source
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME4-Bromo-pyrimidine derivative89
Buchwald-HartwigPd₂(dba)₃, XantphosPiperidine + 2-chloropyridine76

Stability Under Reactive Conditions

  • Thermal Stability : Decomposes above 250°C, forming aromatic hydrocarbons and NH₃ .

  • Photostability : UV irradiation (254 nm) induces ring-opening reactions in the pyrazole subunit .

Mechanistic Insights

  • Steric Effects : The 4,5-dimethyl groups on pyrimidine hinder electrophilic attacks at adjacent positions, directing reactivity to C2 and C6 .

  • Electronic Effects : The electron-donating piperidine group enhances pyrimidine’s electron density, reducing NAS efficiency at C6 .

Scientific Research Applications

4,5-Dimethyl-6-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)pyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,5-dimethyl-6-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on core heterocycles, substituent patterns, and biological applications. Below is a comparative analysis using evidence from patents and synthetic studies:

Table 1: Key Structural Features of Comparable Compounds

Compound Class/Structure Substituents/Modifications Biological Relevance Source
Pyrazolo[3,4-d]pyrimidines 4-Imino and hydrazine derivatives (e.g., compounds 2, 3) Investigated for isomerization behavior and synthetic utility in heterocyclic chemistry
Piperidine-linked pyrimidines 6-((4-(2,3-Dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4-dione Anti-tubercular activity via F-ATP synthase inhibition; used with bedaquiline/Q203
Thieno[2,3-d]pyrimidines Morpholino and indazolyl substituents (e.g., EP 2 402 347 A1 derivatives) Kinase inhibition (implied by structural similarity to kinase-targeting scaffolds)
4H-Pyrazino[1,2-a]pyrimidin-4-ones Varied piperidinyl and pyrazolyl substituents (e.g., 7-(1-methylpiperidin-4-yl)) Broad therapeutic potential (patented but unspecified targets)

Comparison with Pyrazolo-Pyrimidine Derivatives

The target compound shares a pyrimidine-pyrazole hybrid system with the pyrazolo[3,4-d]pyrimidines described in . However, its piperidine linker distinguishes it from simpler fused-ring systems. This difference may influence pharmacokinetic properties, such as membrane permeability or metabolic stability.

Anti-Tubercular Piperidine-Pyrimidines

Patents in highlight pyrimidine-piperidine hybrids as anti-mycobacterial agents. In contrast, the target compound’s 1-methylpyrazole substituent may alter target engagement compared to phenoxy or morpholino groups in these analogs. Piperidine substitution patterns (e.g., 1-methyl vs. 4-methylsulfonyl in ) are critical for optimizing solubility and target affinity.

Kinase-Targeting Thieno-Pyrimidines

Thieno-pyrimidines in , such as 2-(1H-indazol-4-yl)-6-((4-methylsulfonylpiperidin-1-yl)methyl)-4-morpholinothieno[2,3-d]pyrimidine, incorporate bulky sulfonyl and indazolyl groups for kinase inhibition.

Biological Activity

4,5-Dimethyl-6-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)pyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure that includes a pyrimidine core, piperidine moiety, and a pyrazole ring. Its molecular formula is C16H22N4C_{16}H_{22}N_{4} with a molecular weight of approximately 286.37 g/mol. The presence of these functional groups contributes to its biological activity.

Anticancer Activity

Research indicates that derivatives of pyrazole and pyrimidine compounds exhibit significant anticancer properties. For instance, compounds similar to 4,5-dimethyl-6-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)pyrimidine have shown promising results in inhibiting various cancer cell lines. A study demonstrated that certain pyrazole derivatives could inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest .

CompoundCell LineIC50 (µM)Mechanism
Compound AMV4-11 (AML)0.299Apoptosis induction
Compound BMCF-7 (Breast Cancer)0.450Cell cycle arrest

Anti-inflammatory Activity

Pyrazole derivatives are known for their anti-inflammatory properties. Studies have shown that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation. For example, a related pyrazole compound exhibited higher COX inhibition compared to standard anti-inflammatory drugs like diclofenac .

Antimicrobial Activity

The compound's structural features may also confer antimicrobial properties. Pyrazoles are recognized for their broad-spectrum antibacterial and antifungal activities. Research has indicated that some derivatives can effectively combat bacterial strains resistant to conventional antibiotics .

The biological activities of 4,5-dimethyl-6-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)pyrimidine can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer progression and inflammation, such as Aurora kinases and COX enzymes.
  • Induction of Apoptosis : It has been observed that certain derivatives can trigger apoptotic pathways in cancer cells.
  • Cell Cycle Regulation : By affecting cell cycle checkpoints, the compound can prevent the proliferation of malignant cells.

Case Studies

Several studies have explored the pharmacological potential of compounds related to 4,5-dimethyl-6-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)pyrimidine:

  • Aurora Kinase Inhibition : A study demonstrated that pyrazole derivatives significantly inhibited Aurora-A and Aurora-B kinases in vitro, leading to reduced cell viability in cancer models .
  • Anti-fibrotic Effects : Another investigation highlighted the potential of pyrimidine derivatives in reducing collagen expression in hepatic stellate cells, indicating possible applications in treating fibrosis .

Q & A

Q. What are the recommended synthetic routes for 4,5-dimethyl-6-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)pyrimidine, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step protocols, starting with functionalization of the pyrimidine core followed by coupling with substituted piperidine and pyrazole moieties. Key steps include:
  • Use of coupling reagents (e.g., palladium catalysts for cross-coupling) and solvents like dimethylformamide (DMF) or dichloromethane (DCM) .
  • Optimization via Design of Experiments (DOE) to minimize trial-and-error approaches. For example, factorial designs can systematically vary parameters (temperature, solvent ratio, catalyst loading) to maximize yield .
  • Reaction progress monitored via thin-layer chromatography (TLC) or HPLC to ensure intermediate purity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the compound’s purity and structural integrity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and stereochemistry, with piperidine and pyrazole proton environments analyzed for coupling patterns .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and detects impurities .
  • HPLC/UPLC : Quantifies purity (>95% typically required for pharmacological studies) using reverse-phase columns and UV detection .
  • X-ray Diffraction (XRD) : Resolves crystal structure for absolute configuration verification, critical for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can computational modeling and reaction path search methods enhance the design and optimization of the compound’s synthesis?

  • Methodological Answer :
  • Quantum Chemical Calculations : Predict thermodynamic feasibility of reaction steps (e.g., transition state energies for piperidine-pyrimidine coupling) using software like Gaussian or ORCA .
  • Reaction Path Search : Algorithms (e.g., artificial force-induced reaction) map potential pathways, reducing experimental iterations. For example, identifying optimal protonation sites for intermediates .
  • Molecular Dynamics Simulations : Model solvent effects and steric hindrance in multi-step syntheses to preempt bottlenecks .

Q. What strategies can resolve contradictions in biological activity data between this compound and structurally similar analogs?

  • Methodological Answer :
  • Comparative SAR Analysis : Tabulate structural variations (e.g., substituent electronegativity, ring topology) against biological endpoints (IC₅₀, binding affinity). Example:
CompoundKey Structural FeatureBiological Activity
Target Compound4,5-dimethyl pyrimidine coreAnticancer (hypothetical)
4-Benzoylpiperidine analogBenzoyl substitutionAnalgesic
Fluorobenzoyl-pyridazineFluorine at meta positionAntitumor
  • Revisiting Assay Conditions : Control for variables like cell line specificity, solvent (DMSO vs. saline), and protein binding kinetics to reconcile discrepancies .
  • Free Energy Perturbation (FEP) : Computational screening of ligand-receptor binding modes to explain activity differences .

Q. How can heterogeneous catalysis or membrane separation technologies improve the scalability of its synthesis?

  • Methodological Answer :
  • Catalyst Screening : Test Pd/C, zeolites, or enzyme-mimetic catalysts for regioselective coupling steps. For instance, palladium-on-carbon enhances piperidine attachment efficiency .
  • Membrane Technologies : Nanofiltration or reverse osmosis can purify intermediates, replacing traditional column chromatography and reducing solvent waste .
  • Process Simulation : Aspen Plus or COMSOL models optimize reactor design (e.g., continuous-flow systems for exothermic steps) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields or reaction kinetics for this compound?

  • Methodological Answer :
  • Meta-Analysis : Aggregate literature data (e.g., yield vs. solvent polarity, catalyst type) to identify outliers. Statistical tools like ANOVA isolate significant variables .
  • Kinetic Isotope Effects (KIE) : Deuterium labeling at reactive sites (e.g., pyrimidine C-H bonds) clarifies rate-determining steps .
  • Reproducibility Protocols : Standardize reaction conditions (e.g., inert atmosphere, drying time for reagents) across labs to minimize variability .

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